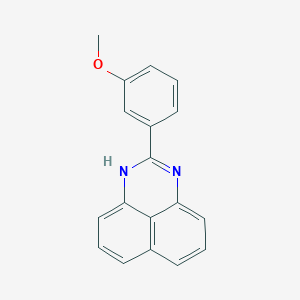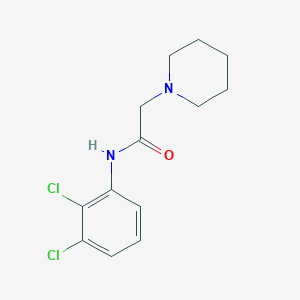
2-(3-methoxyphenyl)-1H-perimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-methoxyphenyl)-1H-perimidine, also known as MPP, is a heterocyclic compound that has gained attention in recent years due to its potential applications in scientific research. MPP is a member of the perimidine family, which has been studied extensively due to its unique structural properties and potential therapeutic applications. In
作用机制
The mechanism of action of 2-(3-methoxyphenyl)-1H-perimidine is not yet fully understood, but it is believed to act on several cellular pathways involved in cell growth and survival. This compound has been shown to inhibit the activity of several enzymes involved in DNA synthesis and repair, leading to cell cycle arrest and apoptosis. Additionally, this compound has been shown to modulate the activity of several signaling pathways involved in cell growth and survival, including the PI3K/AKT and MAPK pathways.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound has been shown to inhibit cell growth and induce apoptosis, leading to a reduction in tumor size. Additionally, this compound has been shown to modulate the immune system and reduce inflammation, leading to a reduction in autoimmune symptoms. In animal studies, this compound has been shown to have a low toxicity profile, making it a potential candidate for further development as a therapeutic agent.
实验室实验的优点和局限性
One of the main advantages of 2-(3-methoxyphenyl)-1H-perimidine for lab experiments is its potential for use as a tool compound. This compound has been shown to inhibit the activity of several enzymes involved in DNA synthesis and repair, making it a valuable tool for studying these pathways in vitro. Additionally, this compound has been shown to modulate the activity of several signaling pathways involved in cell growth and survival, making it a valuable tool for studying these pathways in vivo. However, one limitation of this compound for lab experiments is its complex synthesis method, which can make it challenging to obtain in large quantities.
未来方向
There are several future directions for the study of 2-(3-methoxyphenyl)-1H-perimidine. One area of research is in the development of new cancer therapies. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for further development as a therapeutic agent. Additionally, this compound has been shown to modulate the immune system and reduce inflammation, making it a potential candidate for the treatment of autoimmune diseases. Another area of research is in the development of new tool compounds for studying cellular pathways involved in cell growth and survival. This compound has been shown to modulate several signaling pathways involved in these pathways, making it a valuable tool for further study. Finally, future research could focus on improving the synthesis method for this compound, making it more accessible for large-scale production.
合成方法
The synthesis of 2-(3-methoxyphenyl)-1H-perimidine is a multi-step process that involves the reaction of 3-methoxybenzaldehyde with 2-aminopyridine in the presence of a catalyst such as palladium on carbon. The resulting intermediate is then subjected to various chemical reactions, including a ring-closing reaction, to produce the final product. The synthesis of this compound is a complex process that requires expertise in organic chemistry and can be challenging to scale up for large-scale production.
科学研究应用
2-(3-methoxyphenyl)-1H-perimidine has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer biology. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies. Additionally, this compound has been studied for its potential to modulate the immune system and reduce inflammation, making it a potential candidate for the treatment of autoimmune diseases.
属性
IUPAC Name |
2-(3-methoxyphenyl)-1H-perimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O/c1-21-14-8-2-7-13(11-14)18-19-15-9-3-5-12-6-4-10-16(20-18)17(12)15/h2-11H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXRWBODDMURTIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=CC=CC4=C3C(=CC=C4)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-({3-methyl-4-[(phenylacetyl)amino]phenyl}amino)-4-oxobutanoic acid](/img/structure/B5853745.png)




![N'-{[2-(4-bromophenoxy)propanoyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5853778.png)
![N-[2-(4-methoxyphenyl)ethyl]-4-methyl-3-nitrobenzamide](/img/structure/B5853782.png)

![2-hydroxy-N-{3-[4-(methylthio)phenyl]acryloyl}benzamide](/img/structure/B5853800.png)


![1-[3-(4-methoxyphenoxy)propanoyl]piperidine](/img/structure/B5853817.png)
![ethyl 1-{[(3,4-dichlorophenyl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B5853821.png)
